3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol: Comprehensive Physicochemical Profiling and Stability Workflows
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol: Comprehensive Physicochemical Profiling and Stability Workflows
Executive Summary
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS: 106650-05-9; PubChem CID: 39871898) is a conformationally restricted, bicyclic tertiary amine featuring a secondary hydroxyl group. Molecules harboring the 3-azabicyclo[3.3.1]nonane scaffold are of intense interest in neuropharmacology and ligand design due to their rigid 3D architecture, which allows for highly specific spatial orientation of pharmacophores. This whitepaper provides an authoritative analysis of its physicochemical properties, structural conformation, and degradation pathways, alongside self-validating experimental protocols designed for rigorous drug development workflows.
Structural & Physicochemical Profiling
Conformational Dynamics and Causality
The 3-azabicyclo[3.3.1]nonane skeleton is subject to unique stereoelectronic forces. Unless forced by a bulky 7-endo substituent, these systems predominantly exist in a twin-chair (chair-chair) conformation [1].
The causality behind this preference lies in the minimization of steric strain. However, the lone pair of electrons on the N(3) atom strongly repels the endo-proton at C(7), leading to a measurable distortion (flattening) of the piperidine ring. In 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol, the N-ethyl group will strongly favor an equatorial disposition to avoid severe 1,3-diaxial interactions with the axial protons of the cyclohexane ring. Furthermore, depending on whether the 9-hydroxyl group is in the α or β epimeric state, intramolecular hydrogen bonding between the 9-OH and the N(3) lone pair can occasionally stabilize a transient chair-boat conformer, profoundly impacting its solubility and receptor-binding kinetics.
Quantitative Physicochemical Parameters
Understanding the baseline metrics of the API (Active Pharmaceutical Ingredient) is critical for downstream formulation. The table below synthesizes the core physicochemical data[2][3].
| Parameter | Value / Description | Pharmacokinetic Implication |
| Molecular Formula | C₁₀H₁₉NO | Dictates mass balance and elemental analysis baselines. |
| Molecular Weight | 169.26 g/mol | Highly favorable for CNS penetration (well below Lipinski's 500 Da limit). |
| Predicted pKa (Amine) | ~9.5 | Highly protonated at physiological pH (7.4); requires salt formation for optimal aqueous solubility. |
| Predicted LogP | 1.8 – 2.2 | Optimal lipophilicity for crossing the blood-brain barrier (BBB) via passive diffusion. |
| H-Bond Donors | 1 (Hydroxyl) | Limits desolvation energy penalties during receptor binding. |
| H-Bond Acceptors | 2 (Amine, Hydroxyl) | Facilitates interactions with target protein residues (e.g., aspartate/glutamate). |
Stability Profile & Degradation Pathways
The stability of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol is governed by the reactivity of its two functional groups: the tertiary amine and the secondary alcohol.
Oxidative Vulnerabilities
The most critical degradation pathway is N-oxidation . Tertiary amines are highly susceptible to oxidation by peroxides (often present as trace impurities in excipients like PEGs or polysorbates), yielding the corresponding N-oxide. Secondarily, the 9-hydroxyl group can undergo oxidation to form a ketone (3-ethyl-3-azabicyclo[3.3.1]nonan-9-one), a reaction typically catalyzed by trace transition metals and atmospheric oxygen.
Thermal and Hydrolytic Stress
The bicyclic framework is hydrolytically robust. However, under extreme thermal stress combined with highly acidic or basic conditions, the molecule can undergo ring-opening or elimination reactions (dehydration of the alcohol to form an alkene), though the rigid bicyclic geometry makes dehydration energetically unfavorable due to Bredt's rule violations if the double bond forms at the bridgehead.
Fig 1: Primary degradation pathways of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol under stress conditions.
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . This means the experiments contain internal logic checks (e.g., mass balance, Gran plots) that immediately flag systemic errors, ensuring trustworthiness.
Protocol: Potentiometric pKa Determination
Causality: Potentiometry is selected over UV-metric titration because the azabicyclo scaffold lacks a strong UV chromophore. Self-Validation Mechanism: The use of a Gran plot transforms the titration curve into a linear function. A correlation coefficient ( R2 ) < 0.999 immediately invalidates the run, proving electrode drift or carbonate contamination in the titrant.
Step-by-Step Workflow:
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System Preparation: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C under a nitrogen blanket to prevent CO₂ absorption.
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Sample Dissolution: Dissolve 2.0 mg of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).
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Acidification: Lower the pH to ~2.5 using standardized 0.1 M HCl to fully protonate the tertiary amine.
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Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments. Record the potential (mV) after equilibrium is reached for each drop.
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Data Validation: Generate a Gran plot. Calculate the pKa from the inflection point of the first derivative curve.
Protocol: ICH-Aligned Forced Degradation Workflow
Causality: Forced degradation is required to prove that the analytical method (e.g., HPLC) is "stability-indicating"—meaning it can separate the parent API from all its degradants. Self-Validation Mechanism:Mass Balance Closure . The sum of the peak areas of the parent compound and all degradants in the stressed sample must equal 100% ± 5% of the unstressed control peak area. If the mass balance is <95%, it indicates that degradants are either volatile, insoluble, or lack UV absorbance, triggering the mandatory use of orthogonal detectors (e.g., Charged Aerosol Detection[CAD] or Mass Spectrometry [MS]).
Step-by-Step Workflow:
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Control Establishment: Prepare a 1.0 mg/mL solution of the API in Water:Acetonitrile (50:50). Spike with an internal standard (e.g., toluene) to correct for injection volume variances.
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Stress Execution (ICH Q1A Guidelines):
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Acid: Add 0.1 N HCl, heat at 60°C for 24 hours.
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Base: Add 0.1 N NaOH, heat at 60°C for 24 hours.
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Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
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Photolysis: Expose to 1.2 million lux-hours of UV/Vis light.
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Neutralization: Neutralize acid/base samples to pH ~7.0 to prevent damage to the HPLC column.
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Analysis: Inject samples into an LC-MS/UV system using a C18 column and a gradient mobile phase (0.1% TFA in Water to 0.1% TFA in Acetonitrile).
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Validation: Calculate mass balance. Identify degradant masses via MS (e.g., m/z 186 for the N-oxide, m/z 168 for the ketone).
Fig 2: Self-validating ICH Q1A forced degradation workflow ensuring mass balance closure.
Formulation & Development Implications
The physicochemical properties of 3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol dictate specific formulation strategies:
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Salt Selection: Due to the basicity of the tertiary amine (pKa ~9.5), the free base will exhibit poor aqueous solubility. Formulating the API as a hydrochloride or mesylate salt will disrupt the crystal lattice energy, significantly enhancing dissolution rates for oral solid dosage forms.
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Antioxidant Inclusion: Given the susceptibility to N-oxidation, liquid formulations or amorphous solid dispersions must be protected. The inclusion of water-soluble antioxidants (e.g., ascorbic acid) or metal chelators (e.g., EDTA) is highly recommended to sequester transition metals that catalyze ketone formation at the 9-position.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 39871898, (1S,5R)-3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol." PubChem, [Link].
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Cox, P. J., McCabe, P. H., Milne, N. J., & Sim, G. A. "Conformations of 3-azabicyclo[3.3.1]nonane derivatives." Journal of the Chemical Society, Chemical Communications, 1985. [Link].
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, [Link].
Sources
- 1. Conformations of 3-azabicyclo[3.3.1]nonane derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. (1S,5R)-3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol | C10H19NO | CID 39871898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,5R)-3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol | C10H19NO | CID 39871898 - PubChem [pubchem.ncbi.nlm.nih.gov]
